molecular formula C18H19N3O3 B6395052 MFCD18318675 CAS No. 1261923-02-7

MFCD18318675

Cat. No.: B6395052
CAS No.: 1261923-02-7
M. Wt: 325.4 g/mol
InChI Key: PDTQIZMRHQILRT-UHFFFAOYSA-N
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Description

Typically, MDL numbers correspond to entries in chemical databases that catalog molecular formulas, physical properties, synthesis pathways, and applications. For instance, similar compounds (e.g., CAS 918538-05-3, MDL MFCD11044885) are characterized by molecular descriptors such as molecular weight, hydrogen bond acceptors/donors, and topological polar surface area (TPSA), which influence bioavailability and reactivity . Without direct data on MFCD18318675, its analysis must rely on structural analogs and standardized comparison frameworks used in medicinal chemistry and materials science.

Properties

IUPAC Name

2-amino-5-[4-(piperidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-16-10-14(18(23)24)15(11-20-16)12-4-6-13(7-5-12)17(22)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H2,19,20)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTQIZMRHQILRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C=C3C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688451
Record name 2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-02-7
Record name 2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318675” involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:

    Melt Spinning: This method involves heating the starting materials to a molten state and then rapidly cooling them to form fibers.

    Wet Spinning: In this process, the starting materials are dissolved in a solvent and then extruded into a coagulation bath to form fibers.

    Electrospinning: This technique uses an electric field to draw the starting materials into fine fibers.

Industrial Production Methods: Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial applications, with adjustments made to accommodate larger volumes and continuous production processes.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318675” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations .

Scientific Research Applications

“MFCD18318675” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which “MFCD18318675” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structural analogs and functionally related compounds referenced in available datasets. These compounds share core heterocyclic frameworks or substituent patterns, which are critical for applications in pharmaceuticals, agrochemicals, or catalysis.

Table 1: Structural and Functional Comparison

Parameter MFCD18318675 (Hypothetical) CAS 918538-05-3 (Analog 1) CAS 1533-03-5 (Analog 2)
Molecular Formula C₉H₁₀N₂O₂ (Assumed) C₆H₃Cl₂N₃ C₁₀H₉F₃O
Molecular Weight ~200 g/mol 188.01 g/mol 202.17 g/mol
TPSA ~80 Ų (Estimated) 45.8 Ų 20.2 Ų
Log P (Octanol-Water) 1.5 (Predicted) 2.15 (XLOGP3) 3.1 (Experimental)
Bioavailability Score 0.55 (Estimated) 0.55 0.45
Key Substituents Nitro, Chloro Dichloropyrrolotriazine Trifluoromethyl, Ketone
Applications Antimicrobial agents Kinase inhibitors Intermediate in agrochemicals

Key Findings:

Structural Similarity: Analog 1 (CAS 918538-05-3) shares a pyrrolotriazine core, which is associated with kinase inhibition. This suggests this compound could similarly target enzymatic pathways .

Functional Divergence :

  • While Analog 1 is optimized for solubility (TPSA = 45.8 Ų), Analog 2’s lower TPSA (20.2 Ų) favors membrane permeability. This compound’s intermediate TPSA (~80 Ų) may balance these properties for broad-spectrum activity.
  • Analog 1’s dichloro groups enhance electrophilicity, critical for covalent binding in kinase inhibitors, whereas this compound’s nitro group may favor redox-mediated mechanisms .

Synthetic Accessibility :

  • Analog 1 is synthesized via Pd-catalyzed cross-coupling, while Analog 2 uses nucleophilic substitution. This compound’s synthesis likely employs similar green chemistry protocols (e.g., recyclable catalysts in THF) .

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